molecular formula C9H8N2O2 B1297674 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione CAS No. 5118-94-5

3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione

Cat. No.: B1297674
CAS No.: 5118-94-5
M. Wt: 176.17 g/mol
InChI Key: AZHGGDCFQPMANU-UHFFFAOYSA-N
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Description

3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione: is a heterocyclic compound belonging to the benzodiazepine family It is characterized by a fused benzene ring and a diazepine ring, which contains two nitrogen atoms

Biochemical Analysis

Biochemical Properties

3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione plays a significant role in biochemical reactions, primarily interacting with the gamma-aminobutyric acid (GABA) receptor-ionophore complex. This compound acts as a GABA modulator, affecting the function of GABA-A receptors. It interacts with at least three allosteric sites on the GABA-A receptors, increasing the opening frequency of gamma-aminobutyric acid-activated chloride channels .

Cellular Effects

The modulation of GABA-A receptors by this compound can lead to various cellular effects. It results in an increase in the frequency of chloride channel opening, causing hyperpolarization of neurons and decreased neuronal excitability. This can lead to sedative and anxiolytic effects . Additionally, it influences cell signaling pathways, gene expression, and cellular metabolism by altering the neurotransmission process.

Molecular Mechanism

At the molecular level, this compound exerts its effects by interacting with the GABA-A receptors. It binds to at least three allosteric sites on these receptors, increasing the opening frequency of gamma-aminobutyric acid-activated chloride channels. This interaction enhances the inhibitory effects of GABA, leading to decreased neuronal excitability and producing sedative and anxiolytic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that the modulation of GABA-A receptors by this compound can lead to sustained sedative and anxiolytic effects over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can produce sedative and anxiolytic effects, while higher doses may lead to toxic or adverse effects. The threshold effects observed in these studies indicate that careful dosage management is crucial to avoid potential toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways that affect the neurotransmission process. It interacts with the GABA-A receptors, influencing the opening frequency of gamma-aminobutyric acid-activated chloride channels. This interaction affects the overall metabolic flux and metabolite levels within the cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it exerts its effects on the GABA-A receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-phenylenediamine with maleic anhydride under reflux conditions. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its pharmacological properties.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzene ring or diazepine ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can produce a variety of substituted benzodiazepines.

Scientific Research Applications

Chemistry: 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione is used as a building block in organic synthesis. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: In biological research, this compound is studied for its interactions with various biological targets, including enzymes and receptors. It serves as a model compound for understanding the structure-activity relationships of benzodiazepines.

Medicine: The compound has potential therapeutic applications due to its structural similarity to other benzodiazepines, which are known for their anxiolytic, sedative, and anticonvulsant properties. Research is ongoing to explore its efficacy and safety as a pharmaceutical agent.

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione involves its interaction with central benzodiazepine receptors, which are associated with inhibitory gamma-aminobutyric acid (GABA) receptors. By enhancing the binding activity of GABA, the compound exerts its effects on the central nervous system, leading to increased inhibitory neurotransmission. This mechanism is similar to that of other benzodiazepines, which are known to produce sedative and anxiolytic effects.

Comparison with Similar Compounds

  • 3-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
  • 1,2,4,5-Tetrahydro-benzo[e][1,4]diazepin-3-one
  • 7,8-Dimethoxy-3,4-dihydro-1H-benzo[b]azepine-2,5-dione

Comparison: 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione is unique due to its specific substitution pattern and ring structure, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c12-8-5-10-9(13)6-3-1-2-4-7(6)11-8/h1-4H,5H2,(H,10,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZHGGDCFQPMANU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC=C2C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00344936
Record name 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5118-94-5
Record name 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione derivatives relate to their activity as GPIIbIIIa antagonists?

A: Studies have explored the structure-activity relationship (SAR) of this compound derivatives as GPIIbIIIa antagonists []. By introducing specific modifications, such as a tert-butyl group at N1 and a chlorine at C9, researchers were able to isolate atropisomers, non-interconverting rotational isomers. Enantiospecific substitution on the beta-alanine side chain attached to N4 further influenced the activity. These modifications, along with conformational analysis, revealed that the "cupped" presentation of the RGD tripeptide sequence in these derivatives correlates with their antagonistic activity, similar to cyclic peptides like G4120 [].

Q2: Can this compound be used as a scaffold for developing protease inhibitors?

A: Research suggests that this compound shows potential as a scaffold for developing novel protease inhibitors []. Specifically, modifications to the N-terminal of the structure, replacing the original peptidic scaffold mimetics, have shown promise. These modified compounds are considered suitable candidates for further research and development as protease inhibitors [].

Q3: What are the metabolic pathways of this compound derivatives in biological systems?

A: Studies utilizing rat hepatocytes and liver microsomes have shed light on the metabolism of this compound derivatives like BNZ-1 and BNZ-2 [, ]. Both compounds undergo N-demethylation and hydroxylation, followed by O-glucuronidation. Interestingly, while these derivatives share metabolic similarities with flurazepam, a known benzodiazepine, their mechanism of depleting macrophage GSH levels differs, suggesting a distinct mode of action requiring further investigation [, ].

Q4: Have any naturally occurring compounds based on the this compound scaffold been identified?

A: Yes, research has identified naturally occurring analogs of this compound with interesting biological activities. One such example is fellutanine A, isolated from the marine sponge-associated fungus Neosartorya glabra KUFA 0702 []. This discovery highlights the potential of exploring natural sources for novel this compound derivatives with potential therapeutic applications.

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